molecular formula C43H15BF20 B166454 Triphenylmethylium tetrakis(perfluorophenyl)borate CAS No. 136040-19-2

Triphenylmethylium tetrakis(perfluorophenyl)borate

Cat. No. B166454
CAS RN: 136040-19-2
M. Wt: 922.4 g/mol
InChI Key: TZOSNOQHGGONMD-UHFFFAOYSA-N
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Description

Triphenylmethylium tetrakis(perfluorophenyl)borate is a chemical compound with the molecular formula C43H15BF20 . It appears as a light yellow to amber to dark green powder or crystal .


Molecular Structure Analysis

The molecular weight of this compound is 922.37 . The InChI code for this compound is 1S/C24BF20.C19H15/c26-5-1 (6 (27)14 (35)21 (42)13 (5)34)25 (2-7 (28)15 (36)22 (43)16 (37)8 (2)29,3-9 (30)17 (38)23 (44)18 (39)10 (3)31)4-11 (32)19 (40)24 (45)20 (41)12 (4)33;1-4-10-16 (11-5-1)19 (17-12-6-2-7-13-17)18-14-8-3-9-15-18/h;1-15H/q-1;+1 .


Chemical Reactions Analysis

The DTA curves of the reaction mixtures with Ph3CCl after several minutes of mechanical treatment in the range 100—140°C show the appearance of an exothermic effect with the maximum at 115°C and a weak broadened endothermic peak at 165—175°C corresponding to the melting of the product of the exchange reaction Ph3CB(C6F5)4 (175—176°C, our data) .


Physical And Chemical Properties Analysis

This compound is a solid at 20°C . It has a melting point of 183°C and is soluble in methanol . It should be stored under inert gas .

Scientific Research Applications

Reactivity and Catalytic Properties

  • Reactivity with Triethylsilane : The reaction of triphenylmethylium tetrakis(pentafluorophenyl)borate with triethylsilane was explored, revealing complex formation and hydrogen evolution in specific solvents (Connelly, Kaminsky, & Heinekey, 2013).
  • Catalysis in Intramolecular Hydroarylation : This compound was used as a Brønsted acid precatalyst in cyclization reactions to produce indanes with a quaternary center, highlighting its catalytic capabilities (Cai, Keshavarz, Omaque, & Stokes, 2017).

Synthesis and Material Science

  • Mechanochemical Synthesis : Its synthesis via a mechanochemical method was investigated, offering a solvent-free approach and revealing specific reaction features (Makhaev, Galiullin, Faingol’d, Bravaya, & Petrova, 2014).
  • Applications in Polymerization : Pentafluorophenylboranes, including derivatives like triphenylmethylium tetrakis(pentafluorophenyl)borate, are significant as co-catalysts in olefin polymerization, underscoring their utility in material science (Piers & Chivers, 1997, 1998).

Environmental and Energy Applications

  • Carbon Dioxide Fixation : In a novel approach, this compound significantly enhances carbon dioxide fixation when used with calcium and barium salts, highlighting its potential in environmental applications (Chaban, Andreeva, & Vorontsov-velyaminov, 2017).

Chemical Stability and Photochemical Properties

Miscellaneous Applications

Safety and Hazards

This compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, washing skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and disposing of contents/container to an approved waste disposal plant .

Mechanism of Action

Target of Action

Triphenylmethylium Tetrakis(perfluorophenyl)borate, also known as Trityl Tetrakis(pentafluorophenyl)borate, is primarily used as a catalyst in organic synthesis . It facilitates a variety of reactions, including the formation of carbon-carbon (C-C) bonds and the polymerization of olefins .

Mode of Action

As a catalyst, this compound accelerates chemical reactions without being consumed in the process. It interacts with its targets, typically reactant molecules, by lowering the activation energy required for the reaction to proceed .

Biochemical Pathways

The exact biochemical pathways affected by this compound depend on the specific reaction it is catalyzing. In general, it is involved in the formation of C-C bonds and the polymerization of olefins . These processes are fundamental to many biochemical pathways, including the synthesis of complex organic molecules.

Pharmacokinetics

It is known to be soluble in methanol , which suggests it could be absorbed and distributed in biological systems that contain this solvent.

Result of Action

The primary result of this compound’s action is the acceleration of chemical reactions. By lowering the activation energy, it enables reactions to proceed more quickly and efficiently . This can lead to the rapid synthesis of complex organic molecules, which is particularly useful in research and industrial applications.

Action Environment

The action of this compound is influenced by environmental factors. It is sensitive to moisture and should be stored under inert gas at room temperature . Its reactivity may also be affected by the presence of other substances in the reaction mixture.

properties

IUPAC Name

diphenylmethylbenzene;tetrakis(2,3,4,5,6-pentafluorophenyl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24BF20.C19H15/c26-5-1(6(27)14(35)21(42)13(5)34)25(2-7(28)15(36)22(43)16(37)8(2)29,3-9(30)17(38)23(44)18(39)10(3)31)4-11(32)19(40)24(45)20(41)12(4)33;1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h;1-15H/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZOSNOQHGGONMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=C(C(=C(C(=C1F)F)F)F)F)(C2=C(C(=C(C(=C2F)F)F)F)F)(C3=C(C(=C(C(=C3F)F)F)F)F)C4=C(C(=C(C(=C4F)F)F)F)F.C1=CC=C(C=C1)[C+](C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H15BF20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40888965
Record name Methylium, triphenyl-, tetrakis(2,3,4,5,6-pentafluorophenyl)borate(1-) (1:1)
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Molecular Weight

922.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name Methylium, triphenyl-, tetrakis(2,3,4,5,6-pentafluorophenyl)borate(1-) (1:1)
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CAS RN

136040-19-2
Record name Triphenylcarbenium tetrakis(pentafluorophenyl)borate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methylium, triphenyl-, tetrakis(2,3,4,5,6-pentafluorophenyl)borate(1-) (1:1)
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Record name Methylium, triphenyl-, tetrakis(2,3,4,5,6-pentafluorophenyl)borate(1-) (1:1)
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Record name Methylium, triphenyl-, tetrakis(2,3,4,5,6-pentafluorophenyl)borate(1-) (1:1)
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Record name Triphenylcarbenium Tetrakis (Pentafluorophenyl) borate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: Trityl tetrakis(pentafluorophenyl)borate primarily acts as a Lewis acid catalyst. It interacts with its target molecules by accepting an electron pair, generating reactive cationic intermediates. These intermediates can then undergo various reactions, including glycosylation, hydrosilylation, and polymerization, depending on the specific reaction conditions and substrates. [, , , ]

  • Glycosylation: Trityl tetrakis(pentafluorophenyl)borate activates thioglycosides by abstracting the thio-group, generating glycosyl cations. These cations then react with glycosyl acceptors, forming glycosidic bonds and ultimately leading to the synthesis of oligosaccharides and polysaccharides. [, , , , , ]
  • Hydrosilylation: The trityl cation generated from trityl tetrakis(pentafluorophenyl)borate can abstract a hydride from hydrosilanes, forming silylium ions. These ions can then participate in intramolecular or intermolecular hydrosilylation reactions with alkynes or alkenes, leading to the formation of silicon-containing heterocycles or linear products. [, , ]

A:

  • Molecular formula: C43H15BF20 []
  • Molecular weight: 922.36 g/mol []
  • Spectroscopic data: NMR (1H, 13C, 19F, 29Si), mp []

ANone: Trityl tetrakis(pentafluorophenyl)borate exhibits versatility as a catalyst in various organic reactions. Its catalytic activity stems from its ability to generate reactive cationic species from neutral molecules through its Lewis acidic nature.

  • Glycosylation: Trityl tetrakis(pentafluorophenyl)borate serves as an efficient catalyst for glycosylation reactions, promoting both β- and α-selective glycosyl bond formation using glycosyl fluorides or thioglycosides as donors. [, , , , , ]
  • Hydrosilylation: The compound initiates intramolecular chain hydrosilylation of alkynylphenylsilanes by generating silyl cations. These cations act as chain carriers, enabling the formation of benzosiloles and related compounds. []
  • Polymerization: Trityl tetrakis(pentafluorophenyl)borate, when used in conjunction with metallocene catalysts, facilitates the polymerization of olefins, including ethylene, propylene, and α-olefins, leading to the production of various polyolefin materials with controlled properties. [, , , , ]
  • Dehydrogenative Annulation: Trityl tetrakis(pentafluorophenyl)borate can promote the dehydrogenative annulation of dialkylbenzylsilanes with alkenes, affording 1,2,3,4-tetrahydro-2-silanaphthalenes with good regioselectivity and stereospecificity. []

A: While the provided research papers don't delve deeply into computational studies specifically on Trityl Tetrakis(pentafluorophenyl)borate, they do mention the use of density functional theory (DFT) calculations to investigate the structures and NMR chemical shifts of related silylium ions generated using this compound. [, ] These calculations provide insights into the electronic structure and bonding properties of these reactive intermediates.

A: The development of Trityl Tetrakis(pentafluorophenyl)borate as a reagent in organic synthesis is closely tied to the broader development of weakly coordinating anions. These anions are crucial in stabilizing highly reactive cationic species, expanding the scope of possible transformations. While a specific historical milestone for this compound is not mentioned in the provided papers, its application in glycosylation, particularly using glycosyl fluorides as donors, represents a significant advancement in carbohydrate chemistry. []

A: The use of Trityl tetrakis(pentafluorophenyl)borate in polymer chemistry showcases its cross-disciplinary potential. [, , , , ] By influencing the activity and selectivity of metallocene catalysts, this compound contributes to developing new polyolefin materials with tailored properties, bridging the fields of synthetic chemistry and materials science.

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